molecular formula C10H9BO2 B048362 1-Naphthaleneboronic acid CAS No. 13922-41-3

1-Naphthaleneboronic acid

Cat. No. B048362
CAS RN: 13922-41-3
M. Wt: 171.99 g/mol
InChI Key: HUMMCEUVDBVXTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Naphthaleneboronic acid and its derivatives can be synthesized through various methods, including Grignard reactions and hydroboration of alkynes. For example, naphthalene-1,4-diboronic acid was synthesized via a Grignard reaction and characterized by its derivatives, showcasing a method to create aryl boronic acids (Allen & Roscoe, 1969). Another approach involves the regioselective diboration of alkynes with differentially protected diboron, leading to 1-alkene-1,2-diboronic acid derivatives, which are essential intermediates for further chemical transformations (Iwadate & Suginome, 2010).

Molecular Structure Analysis

The molecular structure of 1-naphthaleneboronic acid and its derivatives is crucial for understanding their reactivity and applications. The boronic and boric acid esters of 1,8-naphthalenediol, for example, have been synthesized and structurally characterized, providing insights into their Lewis acidities and potential for forming boronium salts (Manankandayalage, Unruh, & Krempner, 2020).

Chemical Reactions and Properties

1-Naphthaleneboronic acid participates in a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, which is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. The synthesis and application of B-protected β-styrylboronic acids via iridium-catalyzed hydroboration of alkynes highlight the versatility of naphthaleneboronic acid derivatives in organic synthesis (Iwadate & Suginome, 2009).

Physical Properties Analysis

The physical properties of 1-naphthaleneboronic acid, such as its melting point, solubility in various solvents, and crystalline structure, are influenced by its molecular structure. Detailed X-ray analysis and theoretical calculations have provided insights into the structure and vibrational spectra of naphthalene derivatives, including 1-naphthaleneboronic acid (Tyl et al., 2012).

Chemical Properties Analysis

The chemical properties of 1-naphthaleneboronic acid, including its reactivity in various chemical environments, ability to form complexes, and participation in catalytic cycles, are essential for its application in synthetic chemistry. The degradation pathway of naphthalene azo dye intermediate using Fenton's reagent illustrates the chemical reactivity and potential environmental applications of naphthalene derivatives (Zhu et al., 2012).

Scientific Research Applications

1-Naphthaleneboronic acid is a chemical compound used as a building block in various scientific fields . It’s particularly useful in the field of organic chemistry for the introduction of a naphthyl group through cross-coupling protocols .

One of the main applications of 1-Naphthaleneboronic acid is in the Suzuki reaction, a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction is widely used in the synthesis of polyaromatic hydrocarbons , which are compounds consisting of fused aromatic rings and are commonly found in materials with interesting electronic properties.

Another application of 1-Naphthaleneboronic acid is in the preparation of 9-anthracene-spirobenzofluorene host materials . These materials are used in the field of materials science and engineering, particularly in the development of organic light-emitting diodes (OLEDs).

It’s also used in the development of a bifunctional polymer for the hydrolysis of cellulose . This application is particularly relevant in the field of green chemistry and renewable energy, where efficient methods for cellulose hydrolysis are needed to convert biomass into biofuels.

  • Preparation of Methyl 5-bromo-2-(naphthalene-1-yl)benzoate : This compound is a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials . These host materials are used in the field of materials science and engineering, particularly in the development of organic light-emitting diodes (OLEDs) .

  • Development of Bifunctional Polymers for Cellulose Hydrolysis : 1-Naphthaleneboronic acid is used in the development of a bifunctional polymer used for the hydrolysis of cellulose . This application is particularly relevant in the field of green chemistry and renewable energy, where efficient methods for cellulose hydrolysis are needed to convert biomass into biofuels .

  • Synthesis of 9-(Naphthalene-1-yl)anthracene : This compound is a key intermediate for the preparation of anthracene derived molecular glass having blue emission .

  • Fluorometric Boronic Acid Based Saccharide Sensors : 1-Naphthaleneboronic acid can be used as a substrate in fluorometric boronic acid based saccharide sensors based on the Suzuki homocoupling reactions . This application is particularly relevant in the field of analytical chemistry, where sensitive and selective methods for the detection of saccharides are needed.

  • HPLC Separation of Aromatic Boronic Acids : 1-Naphthaleneboronic acid can be used in High Performance Liquid Chromatography (HPLC) for the separation of aromatic boronic acids . This application is particularly relevant in the field of analytical chemistry, where HPLC is a commonly used method for the separation and quantification of components in a mixture.

  • Synthesis of Polyaromatic Hydrocarbons : 1-Naphthaleneboronic acid is a very useful building block for the introduction of a naphthyl group through cross-coupling protocols. It is useful in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction . Polyaromatic hydrocarbons have applications in various fields, including materials science and organic electronics.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

1-Naphthaleneboronic acid can be used as a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials . It can also be used as a substrate in fluorometric boronic acid-based saccharide sensors based on the Suzuki homocoupling reactions .

properties

IUPAC Name

naphthalen-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMMCEUVDBVXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC2=CC=CC=C12)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930396
Record name Naphthalen-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthaleneboronic acid

CAS RN

13922-41-3
Record name 1-Naphthylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13922-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthaleneboronic acid
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalen-1-ylboronic acid
Source EPA DSSTox
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332
Citations
HR Snyder, FW Wyman - Journal of the American Chemical …, 1948 - ACS Publications
… 4-dimethylamipo-1 -naphthaleneboronic acid (I) and 4-methoxy-1 -naphthaleneboronic acid (II) have been prepared for study. … 1 - Naphthaleneboronic acid was …
Number of citations: 28 pubs.acs.org
RL Letsinger, JM Smith, J Gilpin… - The Journal of Organic …, 1965 - ACS Publications
… The successful boronation of the 2-arylbenzimidazoles led to development of a novel method for introducing boron selectively into the 8position of 1 -naphthaleneboronic acid. This …
Number of citations: 32 pubs.acs.org
J Storch, J Čermák, J Karban - Tetrahedron Letters, 2007 - Elsevier
… The key step in the synthesis of benzo[c]phenanthrenes was the Suzuki coupling of an appropriate bromobenzene 1 with 1-naphthaleneboronic acid under palladium/2-(2′,6′-…
Number of citations: 24 www.sciencedirect.com
Y Avlasevich, C Kohl, K Müllen - Journal of Materials Chemistry, 2006 - pubs.rsc.org
3-(1-Naphthyl)perylene was synthesised by a palladium-catalysed cross-coupling reaction of 3-bromoperylene and 1-naphthaleneboronic acid. Oxidative cyclodehydrogenation of 3-(1-…
Number of citations: 79 pubs.rsc.org
HA Wegner, LT Scott, A De Meijere - The Journal of organic …, 2003 - ACS Publications
… Alternatively, o-dibromoarenes and 1,2-dibromocycloalkenes can be cross-coupled with 1-naphthaleneboronic acid under the same conditions to yield analogous products (6−87%), …
Number of citations: 168 pubs.acs.org
M Feuerstein, H Doucet, M Santelli - Tetrahedron Letters, 2001 - Elsevier
… High reaction rates were also observed for the coupling of bromobenzene with the sterically hindered 2,6-dimethylphenylboronic acid and 1-naphthaleneboronic acid (entries 25, 26, 32 …
Number of citations: 80 www.sciencedirect.com
Y Akai, L Konnert, T Yamamoto… - Chemical …, 2015 - pubs.rsc.org
… Palladium-catalyzed asymmetric Suzuki–Miyaura cross-coupling of aryl bromide 1A, bearing a methoxy carbonyl group, with 1-naphthaleneboronic acid (2a) was carried out in THF at …
Number of citations: 47 pubs.rsc.org
HR Snyder, SM Parmerter… - Journal of the American …, 1948 - ACS Publications
4-Dimethylamino-1-naphthaleneboronic acid and 4-methoxy-l-naphthaIeneboronic acid have been prepared and subjected to the action of various reagents. The boronic acid group of …
Number of citations: 5 pubs.acs.org
S Tan, J Jiang, G Shen, G Shen, R Yu - Analytica chimica acta, 2005 - Elsevier
… In the present work, a cilnidipine-responsive fluorescent dye, 1-naphthaleneboronic acid (NBA), was encapsulated in the matrix of polybutyl methacrylate via an emulsion …
Number of citations: 14 www.sciencedirect.com
M Philipp, S Maripuri - FEBS letters, 1981 - core.ac.uk
Alkyl and arylboronic acids are potent competitive inhibitors of serine proteases [lS]. These compounds have been known to inhibit hydrolytic enzymes at least since Torssel showed …
Number of citations: 30 core.ac.uk

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